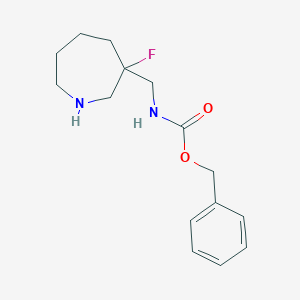

Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate

Description

Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate is a carbamate derivative featuring a seven-membered azepane ring substituted with a fluorine atom at the 3-position and a methyl-linked carbamate group. The benzyl ester moiety enhances lipophilicity, while the fluorine atom may improve metabolic stability and electronic properties .

Properties

IUPAC Name |

benzyl N-[(3-fluoroazepan-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c16-15(8-4-5-9-17-11-15)12-18-14(19)20-10-13-6-2-1-3-7-13/h1-3,6-7,17H,4-5,8-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWFTSJXLGLNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)(CNC(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate typically involves the reaction of 3-fluoroazepane with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or azepane ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce the corresponding amine derivatives .

Scientific Research Applications

Pharmaceutical Development

Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features make it suitable for developing compounds targeting various biological pathways. For instance, it has been explored for potential use in synthesizing antibiotics and other therapeutic agents aimed at treating resistant bacterial strains .

Anticancer Research

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. Research has shown that fluorinated heterocycles can act as glucose uptake inhibitors, which are crucial for suppressing cancer cell growth. The unique fluorine atom in its structure enhances its biological activity compared to non-fluorinated analogs .

Non-linear Optical Applications

The compound's large first-order hyperpolarizability suggests potential applications in non-linear optical materials. This property is vital for developing advanced optical devices used in telecommunications and imaging technologies .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated the efficacy of fluorinated carbamates against resistant bacterial strains | Showed promising results indicating potential for developing new antibiotics |

| Anticancer Activity Assessment | Evaluated the effects of similar compounds on cancer cell lines | Demonstrated significant inhibition of glucose uptake in cancer cells, suggesting a pathway for therapeutic development |

| Optical Property Analysis | Explored the non-linear optical properties of fluorinated compounds | Confirmed high hyperpolarizability, indicating suitability for photonic applications |

Mechanism of Action

The mechanism of action of Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate and its analogs:

Key Research Findings

Synthetic Challenges: The cyclopentyl analog () exhibited low yields (7–8%), likely due to steric hindrance from trimethyl groups . This suggests that steric effects in this compound’s azepane ring may also complicate synthesis.

The piperidine analog () benefits from a six-membered ring, a common scaffold in pharmaceuticals, and difluoro substitution, which enhances metabolic stability .

The azetidine-based compound () incorporates a phosphoryl group, enabling metal-binding interactions absent in the target molecule, which may suit different therapeutic applications .

Biological Activity

Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and its implications in therapeutic applications.

Chemical Structure and Synthesis

This compound features a benzyl group attached to a carbamate moiety, with a 3-fluoroazepan-3-yl group as the central structure. The synthesis typically involves the reaction of a suitable azepane derivative with benzyl isocyanate, followed by purification processes such as recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound exhibits inhibitory effects on specific enzymes, potentially linked to its structure. For instance, related compounds have shown promise as inhibitors of SARS-CoV 3CL protease, suggesting a similar mechanism may be present in this compound .

- Antimicrobial Properties : Research has indicated that compounds within this chemical class may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria .

- Cytotoxicity Studies : In vitro cytotoxicity assays have revealed that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have documented the biological effects of related compounds, providing insights into the potential applications of this compound:

- Case Study 1 : A study on structurally similar carbamates demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the azepane structure can enhance anticancer activity.

- Case Study 2 : Another investigation focused on the anti-inflammatory properties of related compounds, revealing that they could modulate cytokine production in macrophages, indicating a potential role in treating inflammatory diseases.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.